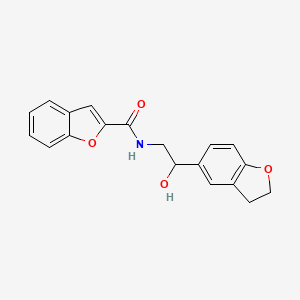

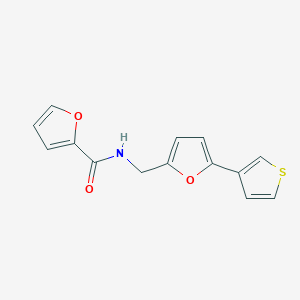

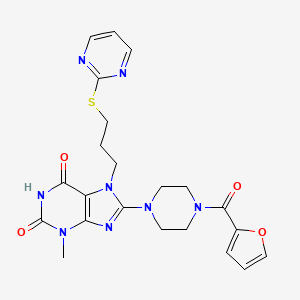

N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown that compounds similar to "N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide" can be synthesized through various chemical processes and have diverse reactivity profiles. For instance, El’chaninov and Aleksandrov (2017) described the synthesis of N-(quinolin-6-yl)furan-2-carboxamide and its subsequent transformation into 2-(furan-2-yl)thiazolo[5,4-f]quinoline through oxidation and electrophilic substitution reactions (El’chaninov & Aleksandrov, 2017). This study demonstrates the chemical versatility of furan-carboxamide derivatives.

Antimicrobial and Antifungal Applications

Some derivatives of furan- and thiophene-carboxamides exhibit antimicrobial and antifungal activities. For example, a study by Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogues, finding them effective against drug-resistant bacteria like A. baumannii and MRSA (Siddiqa et al., 2022). Another study by Banba, Yoshikawa, and Katsuta (2013) reported the synthesis of various aromatic heterocyclic carboxamides, including thiophene and furan derivatives, which showed high fungicidal activity against gray mold (Banba et al., 2013).

Potential in Drug Design

Furan-carboxamide derivatives have been explored for their potential in drug design. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, using a compound with a structure similar to "this compound," for imaging reactive microglia in various neuropsychiatric disorders (Horti et al., 2019). This indicates the potential utility of such compounds in neuroscience and pharmacology.

Crystal Packing and Supramolecular Chemistry

Rahmani et al. (2016) explored the supramolecular effects of aromaticity on the crystal packing of furan/thiophene carboxamide compounds. They found that heteroatom substitution influenced the effectiveness of π-based interactions in these compounds, providing insights into their supramolecular structures (Rahmani et al., 2016).

Electrophilic Substitution Reactions

Research by Aleksandrov and El’chaninov (2017) on similar compounds, like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, involved studying their electrophilic substitution reactions, highlighting the chemical reactivity and potential applications of these compounds in organic synthesis (Aleksandrov & El’chaninov, 2017).

Mechanism of Action

Target of Action

Furan and thiophene derivatives have been studied for their potential biological activities . They have been found to exhibit a variety of properties and applications, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Furan and thiophene derivatives are known to interact with various biological targets due to their diverse chemical structures .

Biochemical Pathways

Furan and thiophene derivatives can affect a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Furan and thiophene derivatives can have a variety of effects at the molecular and cellular level due to their diverse biological activities .

properties

IUPAC Name |

N-[(5-thiophen-3-ylfuran-2-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-14(13-2-1-6-17-13)15-8-11-3-4-12(18-11)10-5-7-19-9-10/h1-7,9H,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXJGNZJUBOQEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2625359.png)

![ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2625365.png)

![Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2625367.png)

![5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2625370.png)

![4-acetyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2625371.png)

![3-[[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2625376.png)